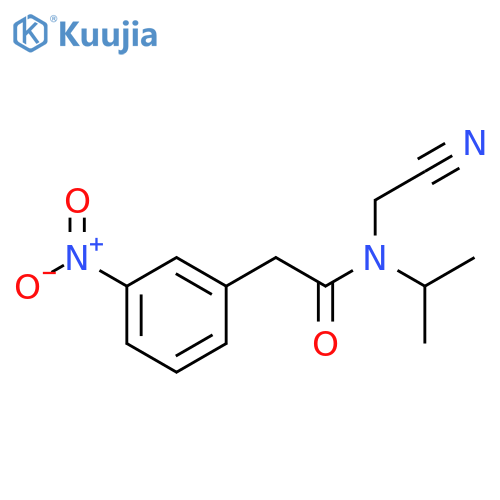Cas no 1423739-46-1 (N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide)

1423739-46-1 structure
商品名:N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- Benzeneacetamide, N-(cyanomethyl)-N-(1-methylethyl)-3-nitro-
- N-(cyanomethyl)-2-(3-nitrophenyl)-N-propan-2-ylacetamide
- AKOS033319596
- 1423739-46-1
- N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide
- EN300-26679616
- Z1411868909
-
- インチ: 1S/C13H15N3O3/c1-10(2)15(7-6-14)13(17)9-11-4-3-5-12(8-11)16(18)19/h3-5,8,10H,7,9H2,1-2H3
- InChIKey: ZONZXAXECURLIV-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC=C(C=1)[N+](=O)[O-])N(CC#N)C(C)C
計算された属性
- せいみつぶんしりょう: 261.11134135g/mol
- どういたいしつりょう: 261.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26679616-2.5g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
| Enamine | EN300-26679616-0.1g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
| Enamine | EN300-26679616-10g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 90% | 10g |
$2085.0 | 2023-09-12 | |
| Enamine | EN300-26679616-5g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 90% | 5g |
$1406.0 | 2023-09-12 | |
| Enamine | EN300-26679616-1.0g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
| Enamine | EN300-26679616-1g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 90% | 1g |
$485.0 | 2023-09-12 | |
| Enamine | EN300-26679616-0.5g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
| Enamine | EN300-26679616-0.05g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
| Enamine | EN300-26679616-0.25g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
| Enamine | EN300-26679616-10.0g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 10.0g |
$2085.0 | 2025-03-20 |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
1423739-46-1 (N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide) 関連製品
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
